molecular formula C6H9BN2O3 B13872760 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid

6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid

Cat. No.: B13872760
M. Wt: 167.96 g/mol
InChI Key: CBQQBCJKDLKTTI-UHFFFAOYSA-N
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Description

6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the directed ortho-metalation (DoM) of pyridine derivatives followed by borylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

[6-amino-5-(hydroxymethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H9BN2O3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-2,10-12H,3H2,(H2,8,9)

InChI Key

CBQQBCJKDLKTTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)CO)(O)O

Origin of Product

United States

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